2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a benzo[d][1,3]dioxole group (a methylenedioxy-substituted benzene) linked via a methyl group to the pyrimidine ring, a thioether bridge, and a butanamide chain terminating in a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-21(23(29)26-16-6-4-5-7-18(16)31-2)35-25-27-17-10-11-34-22(17)24(30)28(25)13-15-8-9-19-20(12-15)33-14-32-19/h4-12,21H,3,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBPBMUESJQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological properties, particularly focusing on its anticancer and antioxidant activities.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 432.51 g/mol
This compound features a thieno[3,2-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties.
Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, a related compound demonstrated G2-M phase arrest in Hep3B liver cancer cells with an inhibition percentage close to that of doxorubicin, a standard chemotherapeutic agent .
-
Case Studies :
- In a study involving benzodioxole derivatives, compound 2a showed potent anticancer activity against Hep3B cells with an IC50 value significantly lower than that of doxorubicin .
- Another study highlighted the cytotoxic effects of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives against HepG2 and HCT116 cell lines with IC50 values ranging from 1.54 µM to 4.52 µM .
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- Evaluation Methods : The antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds with similar structures have shown promising results, indicating their ability to neutralize free radicals effectively .
- Comparative Analysis : The antioxidant capacity of synthesized compounds was compared to Trolox (a standard antioxidant), with some derivatives exhibiting IC50 values significantly lower than those of known antioxidants .
Research Findings Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 1.54 - 4.52 | Apoptosis induction |
| Antioxidant | DPPH Assay | Varies | Free radical scavenging |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Key Observations :
Thienopyrimidine vs. Pyrimidine Derivatives: The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine isomers seen in . Compared to simpler pyrimidines (e.g., ’s tetrahydropyrimidine carboxamides), the thienopyrimidine core enhances rigidity and aromaticity, improving metabolic stability .
Substituent Effects :
- The benzo[d][1,3]dioxol-5-ylmethyl group introduces electron-withdrawing properties, which may enhance electrophilic reactivity at the pyrimidine ring compared to alkyl (e.g., ethyl, methyl) or phenyl groups in analogs .
- The 2-methoxyphenyl substituent on the butanamide chain differs from the 3-methoxyphenyl group in . Ortho-substitution may hinder rotational freedom, influencing molecular conformation and target engagement.
Amide Chain Variations: The butanamide chain (4 carbons) in the target compound contrasts with shorter (acetamide in ) or longer chains (pentanamide/hexanamide in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
